1-{2-[2-(4-sec-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene
Overview
Description
1-{2-[2-(4-sec-butylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene, commonly known as BUPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the family of aryl ether lipids and has been found to exhibit promising anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of BUPME is not fully understood. However, it has been proposed that BUPME exerts its anti-inflammatory and anti-cancer effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and cell survival. Additionally, BUPME has been found to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
BUPME has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, BUPME has been found to induce apoptosis in cancer cells. Furthermore, BUPME has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BUPME has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Additionally, BUPME has been found to have low toxicity and is well-tolerated in animal models. However, one limitation of BUPME is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of BUPME. One area of research is the development of BUPME as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of BUPME and its potential therapeutic applications in other diseases such as diabetes and cardiovascular disease. Furthermore, the development of more efficient synthesis methods and formulations of BUPME could improve its potential as a therapeutic agent.
Conclusion:
In conclusion, BUPME is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It exhibits anti-inflammatory and anti-cancer properties and has potential as a therapeutic agent for neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of BUPME and its potential therapeutic applications in various diseases.
Scientific Research Applications
BUPME has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, BUPME has been found to have anti-cancer properties by inducing apoptosis in cancer cells. Furthermore, BUPME has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Properties
IUPAC Name |
1-[2-[2-(4-butan-2-ylphenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-18(3)19-7-9-20(10-8-19)25-14-12-24-13-15-26-21-11-6-17(2)16-22(21)23-4/h6-11,16,18H,5,12-15H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXSCDRCSDLJPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCOCCOC2=C(C=C(C=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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